molecular formula C15H13N7O B12170032 N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12170032
M. Wt: 307.31 g/mol
InChI Key: QHGMRUYRWKZQPZ-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that features a combination of benzimidazole, tetrazole, and pyridine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazole intermediates. One common method involves the condensation of o-phenylenediamine with formic acid to form benzimidazole . The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide . The final step involves coupling the benzimidazole and tetrazole intermediates with a pyridine derivative under specific reaction conditions, such as the use of a dehydrating agent like polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H13N7O

Molecular Weight

307.31 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C15H13N7O/c23-15(10-6-8-22-14(9-10)19-20-21-22)16-7-5-13-17-11-3-1-2-4-12(11)18-13/h1-4,6,8-9H,5,7H2,(H,16,23)(H,17,18)

InChI Key

QHGMRUYRWKZQPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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